2-(2-Bromopyridin-4-yl)propan-2-ol

Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling

2-(2-Bromopyridin-4-yl)propan-2-ol (CAS 1055073-69-2) is a brominated pyridine derivative featuring a tertiary alcohol moiety on the pyridine ring. With a molecular formula of C8H10BrNO and a molecular weight of 216.07 g/mol, this compound serves as a versatile building block in organic synthesis, particularly as a key intermediate for pharmaceutical and agrochemical research.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 1055073-69-2
Cat. No. B3078819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromopyridin-4-yl)propan-2-ol
CAS1055073-69-2
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=NC=C1)Br)O
InChIInChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3
InChIKeyNHORTBSMGTXPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromopyridin-4-yl)propan-2-ol (CAS 1055073-69-2) Chemical Class and Procurement-Grade Specifications


2-(2-Bromopyridin-4-yl)propan-2-ol (CAS 1055073-69-2) is a brominated pyridine derivative featuring a tertiary alcohol moiety on the pyridine ring [1]. With a molecular formula of C8H10BrNO and a molecular weight of 216.07 g/mol, this compound serves as a versatile building block in organic synthesis, particularly as a key intermediate for pharmaceutical and agrochemical research . Commercially, it is available with a standard purity of 95% and is supplied with comprehensive analytical documentation, including NMR, HPLC, and GC data, ensuring batch-to-batch consistency and reliability for rigorous research applications .

Procurement Risks of Substituting 2-(2-Bromopyridin-4-yl)propan-2-ol with Other 2-Halopyridine Analogs


Substituting 2-(2-Bromopyridin-4-yl)propan-2-ol (CAS 1055073-69-2) with its chloro, fluoro, or non-halogenated analogs is not straightforward due to fundamental differences in chemical reactivity, physical state, and commercial availability. The 2-bromo substituent provides a unique balance of reactivity and stability in cross-coupling reactions . The chloro analog (CAS 1240620-98-7) exhibits significantly lower reactivity in key transformations such as Suzuki couplings, often requiring harsher conditions or specialized catalysts [1]. Conversely, the iodo analog is more reactive but is prone to decomposition and is not commonly available. The fluoro analog (CAS 1935381-48-8) is chemically inert under typical coupling conditions, precluding its use as a synthetic handle . Furthermore, physical property differences, such as the solid-state of the non-halogenated analog (CAS 15031-78-4, melting point 136°C) versus the liquid/oil state of the bromo analog, have direct implications for handling, formulation, and purification workflows .

Comparative Reactivity, Physicochemical, and Commercial Evidence for 2-(2-Bromopyridin-4-yl)propan-2-ol


Enhanced Reactivity in Cross-Coupling: Bromo vs. Chloro Analog

The 2-bromo substituent on the pyridine ring of 2-(2-Bromopyridin-4-yl)propan-2-ol is significantly more reactive in palladium-catalyzed cross-coupling reactions than its chloro analog. Aryl bromides generally undergo oxidative addition to Pd(0) catalysts at rates 100–1000 times faster than aryl chlorides under standard conditions [1]. This translates to higher yields and milder reaction conditions for the bromo compound in transformations like Suzuki-Miyaura coupling, a key reaction for elaborating the pyridine scaffold . For example, a study on 2-bromopyridine derivatives demonstrated successful Suzuki coupling with phenylboronic acid in water under mild, ligand-free conditions, a feat not readily achievable with the corresponding 2-chloropyridine [2].

Organic Synthesis Palladium Catalysis Suzuki-Miyaura Coupling

Commercial Availability and Purity: Bromo vs. Iodo Analog

A direct search for the iodo analog, 2-(2-iodopyridin-4-yl)propan-2-ol, reveals it is not commercially available from major research chemical suppliers [1]. In contrast, 2-(2-Bromopyridin-4-yl)propan-2-ol is readily available from multiple vendors with a standard purity of 95% or higher, supported by comprehensive QC documentation including NMR, HPLC, and GC . This established supply chain and batch-to-batch consistency are critical for ensuring the reproducibility of research and development processes. The absence of the iodo analog as a catalog item makes the bromo compound the most viable choice for accessing the reactive 2-halopyridine scaffold.

Chemical Procurement Supply Chain Purity Analysis

Physical State and Handling: Bromo vs. Non-Halogenated Analog

The non-halogenated analog, 2-(pyridin-4-yl)propan-2-ol (CAS 15031-78-4), is a crystalline solid with a melting point of 136°C . In contrast, 2-(2-Bromopyridin-4-yl)propan-2-ol is described as a liquid or low-melting solid at room temperature [1]. This difference in physical state has practical implications: the liquid/oil nature of the bromo compound facilitates its direct use in liquid-phase reactions and solvent-based formulations without requiring a pre-dissolution step. Conversely, the high-melting solid of the non-halogenated analog may offer advantages in storage and handling but can be less convenient for certain reaction setups. This distinction is crucial for process chemists optimizing reaction workflows.

Physical Chemistry Formulation Purification

Key Application Scenarios for 2-(2-Bromopyridin-4-yl)propan-2-ol in Research and Development


Synthesis of Novel Kinase Inhibitors via Suzuki-Miyaura Coupling

2-(2-Bromopyridin-4-yl)propan-2-ol serves as a critical starting material for constructing libraries of pyridine-containing kinase inhibitors. The 2-bromo substituent is specifically exploited for high-yielding Suzuki-Miyaura couplings to introduce diverse aryl and heteroaryl groups at the pyridine 2-position, a common strategy for optimizing target binding affinity and selectivity . The tertiary alcohol provides a versatile handle for further derivatization or for improving the physicochemical properties (e.g., solubility) of the final drug candidate. Its use is documented in patents for kinase modulators [1].

Building Block for Agrochemical Active Ingredient Synthesis

This compound is an essential intermediate in the development of novel pyridine-based agrochemicals, including fungicides and insecticides. The bromine atom acts as a versatile anchor point for cross-coupling reactions, allowing for the rapid diversification of the pyridine core to generate structure-activity relationship (SAR) data . The scalability of its synthesis and its commercial availability support the transition from early-stage discovery to pilot-scale production .

Development of Advanced Functional Materials and Ligands

In materials science, 2-(2-Bromopyridin-4-yl)propan-2-ol is utilized as a precursor for synthesizing ligands for metal complexes used in catalysis and for building blocks in organic light-emitting diodes (OLEDs). The bromine group enables the modular construction of extended π-conjugated systems via cross-coupling, while the alcohol can be used to introduce functional groups that tune the material's optical and electronic properties or provide sites for attachment to surfaces or polymers .

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